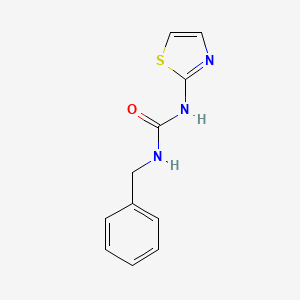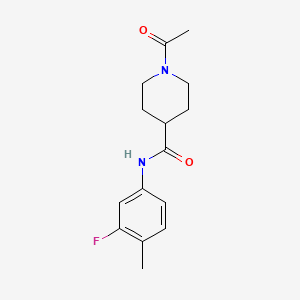![molecular formula C16H16N2O3 B5343700 2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide, also known as N-(3-methoxybenzoyl)-N'-methylbenzamide or simply MMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. MMMA is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of MMMA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. One study found that MMMA inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study found that MMMA inhibits the activation of the Akt signaling pathway, which is known to play a key role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor activity, MMMA has been shown to exhibit a range of other biochemical and physiological effects. Studies have found that MMMA exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MMMA has also been shown to exhibit antiviral activity against several viruses, including the influenza virus and the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMMA in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, MMMA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MMMA in lab experiments is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on MMMA. One area of research is in the development of new cancer therapies that incorporate MMMA as a key component. Another area of research is in the exploration of MMMA's potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on the development of new synthetic methods for MMMA that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of MMMA involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with 2-[(3-methoxybenzoyl)amino]-N-methylbenzamidemethylbenzamide in the presence of a base such as triethylamine to yield MMMA. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
MMMA has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MMMA exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, MMMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQUAOHWCVGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B5343619.png)
![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)

![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)
![N-ethyl-3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-phenylpropanamide](/img/structure/B5343635.png)
![8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343653.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5343665.png)
![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)

![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5343706.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)